molecular formula C20H21N3O2S B6946110 N-[1-(1-benzothiophen-2-yl)ethyl]-4-morpholin-4-ylpyridine-2-carboxamide

N-[1-(1-benzothiophen-2-yl)ethyl]-4-morpholin-4-ylpyridine-2-carboxamide

Cat. No.: B6946110
M. Wt: 367.5 g/mol
InChI Key: UWEYBIQSPFTCRQ-UHFFFAOYSA-N
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Description

N-[1-(1-benzothiophen-2-yl)ethyl]-4-morpholin-4-ylpyridine-2-carboxamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a benzothiophene moiety, a morpholine ring, and a pyridine carboxamide group, making it a molecule of interest in various fields such as medicinal chemistry and pharmacology.

Properties

IUPAC Name

N-[1-(1-benzothiophen-2-yl)ethyl]-4-morpholin-4-ylpyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2S/c1-14(19-12-15-4-2-3-5-18(15)26-19)22-20(24)17-13-16(6-7-21-17)23-8-10-25-11-9-23/h2-7,12-14H,8-11H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWEYBIQSPFTCRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=CC=CC=C2S1)NC(=O)C3=NC=CC(=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1-benzothiophen-2-yl)ethyl]-4-morpholin-4-ylpyridine-2-carboxamide typically involves multiple steps:

    Formation of the Benzothiophene Intermediate: The initial step often involves the synthesis of the benzothiophene core through cyclization reactions of appropriate precursors.

    Attachment of the Ethyl Group: The benzothiophene intermediate is then alkylated using ethyl halides under basic conditions to introduce the ethyl group at the desired position.

    Formation of the Pyridine Carboxamide: The pyridine ring is synthesized separately and functionalized to introduce the carboxamide group.

    Coupling Reaction: The final step involves coupling the benzothiophene intermediate with the pyridine carboxamide under conditions that facilitate the formation of the desired amide bond, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-[1-(1-benzothiophen-2-yl)ethyl]-4-morpholin-4-ylpyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LAH) to reduce the carboxamide group to an amine.

    Substitution: The benzothiophene and pyridine rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-[1-(1-benzothiophen-2-yl)ethyl]-4-morpholin-4-ylpyridine-2-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Pharmacology: The compound is used in the development of drugs targeting specific enzymes or receptors.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity or receptor binding.

    Industrial Applications: The compound is used in the synthesis of more complex molecules in the pharmaceutical industry.

Mechanism of Action

The mechanism of action of N-[1-(1-benzothiophen-2-yl)ethyl]-4-morpholin-4-ylpyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiophene moiety may bind to hydrophobic pockets, while the morpholine ring can interact with polar residues, stabilizing the compound’s binding to its target. This interaction can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

  • The unique combination of the benzothiophene, morpholine, and pyridine carboxamide groups in this compound provides distinct physicochemical properties and biological activities, making it a valuable compound for research and development.

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